molecular formula C5H10FN B7961793 (3-Fluoro-cyclobutyl)-methyl-amine

(3-Fluoro-cyclobutyl)-methyl-amine

Cat. No.: B7961793
M. Wt: 103.14 g/mol
InChI Key: NGRJCEMEWUUKFB-UHFFFAOYSA-N
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Description

(3-Fluoro-cyclobutyl)-methyl-amine is an organic compound characterized by a cyclobutane ring substituted with a fluorine atom and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-cyclobutyl)-methyl-amine typically involves the nucleophilic fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutyl-methyl-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-cyclobutyl)-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutanol or cyclobutylamine.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(3-Fluoro-cyclobutyl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the metabolic stability and bioavailability of the compound.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (3-Fluoro-cyclobutyl)-methyl-amine exerts its effects is primarily through its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides a rigid scaffold that can influence the compound’s overall conformation and its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-cyclobutyl)-methanol: Similar in structure but with a hydroxyl group instead of a methylamine group.

    (3-Fluoro-cyclobutyl)-carboxylic acid: Contains a carboxyl group instead of a methylamine group.

    (3-Fluoro-cyclobutyl)-bromide: Contains a bromine atom instead of a methylamine group.

Uniqueness

(3-Fluoro-cyclobutyl)-methyl-amine is unique due to the presence of both a fluorine atom and a methylamine group on the cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-N-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJCEMEWUUKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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